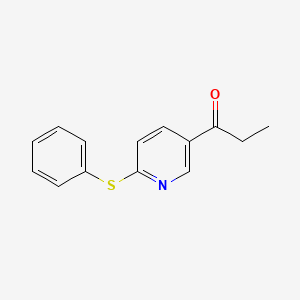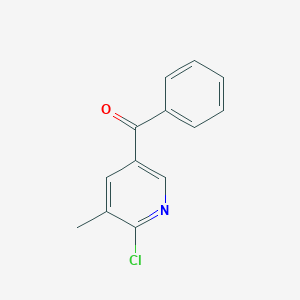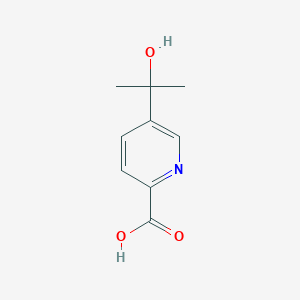
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: Introducing the isopropyl group at the 2-position of the piperidine ring using alkylation reactions.
Pyridine Ring Formation: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Final Coupling: The sec-butyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(sec-Butyl)-5-(1-methylpiperidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-ethylpiperidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-propylpiperidin-2-yl)pyridin-2-amine
Uniqueness
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position of the piperidine ring may confer distinct steric and electronic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H29N3 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H29N3/c1-5-14(4)19-17-10-9-15(12-18-17)16-8-6-7-11-20(16)13(2)3/h9-10,12-14,16H,5-8,11H2,1-4H3,(H,18,19) |
Clave InChI |
VYSSJYMMUBITHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=NC=C(C=C1)C2CCCCN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)

![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)


![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)



![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
